molecular formula C23H20N2O3 B5379536 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile

3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile

Cat. No. B5379536
M. Wt: 372.4 g/mol
InChI Key: YCDMJXVDHOQJQG-UHFFFAOYSA-N
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Description

3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile, also known as MN-64, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MN-64 is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile is not fully understood, but it is believed to act as an inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is an enzyme that is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile increases the levels of 2-AG in the brain, which has been shown to have potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile has been shown to have a range of biochemical and physiological effects, including but not limited to anti-inflammatory effects, analgesic effects, and anxiolytic effects. 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile has also been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile in laboratory experiments is its ability to selectively inhibit MAGL, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of using 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile, including but not limited to its potential as a therapeutic agent for the treatment of various neurological disorders and cancer, its mechanism of action, and its potential toxicity. Additionally, further research is needed to determine the optimal dosage and administration of 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile for therapeutic use.

Synthesis Methods

The synthesis of 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2-naphthol, which is reacted with methanesulfonyl chloride to form a sulfonate ester. The sulfonate ester is then reacted with morpholine to form a morpholinyl sulfonate ester. The morpholinyl sulfonate ester is then reacted with benzoyl chloride to form the benzoyl morpholinyl sulfonate ester. Finally, the benzoyl morpholinyl sulfonate ester is reacted with potassium cyanide to form the final product, 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile.

Scientific Research Applications

3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile has a wide range of scientific research applications, including but not limited to drug discovery, neuroscience, and cancer research. 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. 3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile has also been shown to have potential as a cancer therapeutic agent, with studies demonstrating its ability to induce cell death in cancer cells.

properties

IUPAC Name

3-[2-(6-methoxynaphthalen-2-yl)morpholine-4-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-27-21-8-7-17-12-19(6-5-18(17)13-21)22-15-25(9-10-28-22)23(26)20-4-2-3-16(11-20)14-24/h2-8,11-13,22H,9-10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDMJXVDHOQJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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